Cyclic AMP sodium
Overview
Description
Cyclic AMP (cAMP) is a derivative of adenosine triphosphate (ATP) and serves as a secondary messenger in many biological processes. It plays a crucial role in the regulation of glycogen, sugar, and lipid metabolism. cAMP is synthesized from ATP by adenylyl cyclase located on the inner side of the plasma membrane. In the context of sodium transport, cAMP has been implicated in various physiological and pathological processes.
Synthesis Analysis
The synthesis of cAMP is typically triggered by hormonal stimulation. For instance, in the epithelial cells of amphibian skin, neurohypophysial hormones control osmotic permeability and sodium transport capacity through the production of cAMP as a second messenger . The regulation of adenyl cyclase, which converts ATP to cAMP, is a critical step in this process. In the case of bile salts, such as taurochenodeoxycholic acid, they have been shown to stimulate colonic electrolyte secretion by increasing mucosal cAMP levels .
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure of cAMP itself, they do discuss the interactions of cAMP with various proteins and receptors. For example, sodium salicylate and acetylsalicylic acid inhibit the activity of cAMP-dependent protein kinase, which is essential for the phosphorylation of proteins and subsequent cellular responses . Additionally, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been shown to interact with neurotransmitters, forming stable complexes .
Chemical Reactions Analysis
cAMP is involved in several chemical reactions within the cell. It activates protein kinase A (PKA), which then phosphorylates various target proteins. The inhibition of PKA by sodium salicylate suggests that cAMP's role can be modulated by other chemical compounds . Moreover, cAMP can be degraded by phosphodiesterases, which is a reaction that plays a role in renal dysfunction and sodium retention in cirrhosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cAMP are closely related to its function as a secondary messenger. Its ability to bind to and activate PKA is a key property that mediates many of its effects . The cyclic structure of cAMP allows it to interact with specific binding sites on its target proteins. The papers also discuss the effects of cAMP and its derivatives on cellular processes, such as the inhibition of malignant trophoblast cell proliferation and the regulation of outer membrane protein synthesis in Escherichia coli .
Scientific Research Applications
Electrolyte Transport and Cyclic AMP
Cyclic AMP plays a crucial role in the regulation of electrolyte transport. For instance, bile salts can stimulate colonic electrolyte secretion by increasing mucosal cyclic AMP, as seen in studies involving rats. This increase in cyclic AMP levels correlates with alterations in sodium absorption and transport, demonstrating cyclic AMP's role in modulating electrolyte dynamics in the gastrointestinal tract (Binder, Filburn, & Volpe, 1975).
Cyclic AMP and Cardiac Function
Cyclic AMP is also implicated in heart function, where it influences calcium ion channels. In guinea pig hearts, elevated cyclic AMP levels corresponded with modified slow inward calcium ion current, indicating its role in cardiac excitability and contraction (Besch, 1974).
Impact on Cellular Ion Permeability
The ability of cyclic AMP to alter cell membrane permeability to calcium or sodium ions has been noted in various cellular models, including the cellular slime mold D. discoideum. This indicates a broader role for cyclic AMP in cell signaling and ion transport across membranes (Chi & Francis, 1971).
Renal Function and Cyclic AMP
In the context of renal function, cyclic AMP has been shown to influence sodium excretion. In rats with cirrhosis and ascites, inhibition of cyclic AMP-phosphodiesterases improved sodium excretion, suggesting a regulatory role for cyclic AMP in renal sodium reabsorption and overall kidney function (Ahloulay et al., 2005).
Hormonal Regulation and Cyclic AMP
Cyclic AMP is closely linked with hormone action, such as in the toad bladder where it correlates with changes in water and sodium transport under the influence of neurohypophyseal hormones. This exemplifies its role in hormone-induced alterations in electrolyte and fluid balance (Wong, Bedwani, & Cuthbert, 1972).
Safety And Hazards
Future Directions
Cyclic AMP is now recognized as a universal regulator of cellular function in a wide variety of organisms, including protozoa, plants, and animals . Biological processes mediated by cyclic AMP include metabolism, gene regulation, and immune function and its deregulation is associated with many pathologies, including metabolic, psychiatric, cardiovascular, pulmonary, and inflammatory disorders, as well as certain cancers .
properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBFCKTIWRKMQ-MCDZGGTQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-92-4 (Parent) | |
Record name | Cyclic AMP sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30958868 | |
Record name | Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclic AMP sodium | |
CAS RN |
37839-81-9 | |
Record name | Cyclic AMP sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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